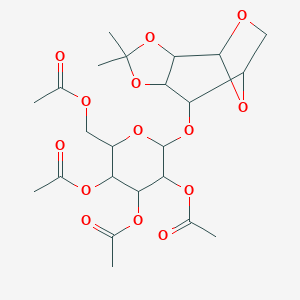
6-Hydroxy Chlorzoxazone-13C6
概要
説明
6-Hydroxy Chlorzoxazone-13C6 is a labeled metabolite of chlorzoxazone, where the carbon atoms are replaced with the carbon-13 isotope. This labeling enhances the molecule’s detectability and quantification in isotopic labeling studies, making it particularly useful in metabolic and kinetic research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Chlorzoxazone-13C6 typically involves the hydroxylation of chlorzoxazone. This process is catalyzed by the enzyme cytochrome P450 family 2 subfamily E member 1 (CYP2E1) . The reaction conditions often include the presence of a suitable solvent like methanol and controlled temperature settings to ensure optimal enzyme activity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydroxylation reactions using chlorzoxazone as the starting material. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 6-Hydroxy Chlorzoxazone-13C6 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
6-Hydroxy Chlorzoxazone-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to trace the metabolism of chlorzoxazone in the body.
作用機序
The mechanism of action of 6-Hydroxy Chlorzoxazone-13C6 involves its role as a metabolite of chlorzoxazone. Chlorzoxazone acts as a centrally acting muscle relaxant by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators . This inhibition occurs primarily at the level of the spinal cord and subcortical areas of the brain .
類似化合物との比較
6-Hydroxychlorzoxazone: A non-labeled version of the compound.
Chlorzoxazone: The parent compound from which 6-Hydroxy Chlorzoxazone-13C6 is derived.
5-Chloro-6-hydroxy-2(3H)-benzoxazolone: Another structurally similar compound.
Uniqueness: The primary uniqueness of this compound lies in its isotopic labeling with carbon-13. This labeling allows for precise tracing and quantification in metabolic studies, providing a significant advantage over non-labeled compounds .
特性
IUPAC Name |
5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLXDWOTVQZHIQ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)



